

Application Notes and Protocols for Intraperitoneal Injection of Drinabant

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Compound of Interest

Compound Name: *Drinabant*

Cat. No.: *B1670946*

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Introduction

Drinabant (also known as AVE1625) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1] The CB1 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is implicated in a variety of physiological processes, including appetite, pain sensation, mood, and memory.[2] As a CB1 receptor antagonist, **Drinabant** has been investigated for its therapeutic potential in a range of conditions, including obesity, schizophrenia, and other neurological disorders.[1][3]

These application notes provide a detailed protocol for the intraperitoneal (IP) injection of **Drinabant** in rodent models, a common route of administration for preclinical in vivo studies. This document also includes information on the preparation of **Drinabant** solutions, recommended dosages, and a summary of reported quantitative data from relevant studies.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of intraperitoneally administered **Drinabant** in a rodent model of cognitive dysfunction.

Table 1: Effect of **Drinabant** on MK-801-Induced Latent Inhibition Deficit in Rodents

Treatment Group	Dose (mg/kg, IP)	Outcome	Result
Vehicle + MK-801	-	Latent Inhibition (LI)	Deficit in LI observed
Drinabant + MK-801	1	Reversal of MK-801-induced LI deficit	Partial reversal
Drinabant + MK-801	3	Reversal of MK-801-induced LI deficit	Significant reversal
Drinabant + MK-801	10	Reversal of MK-801-induced LI deficit	Complete reversal of the deficit ^[4]

Latent inhibition is a behavioral paradigm used to assess attentional processes, and its disruption is considered a model for cognitive deficits observed in schizophrenia.

Experimental Protocols

Materials

- **Drinabant** (AVE1625) powder
- Vehicle components (see below for formulations)
- Sterile saline (0.9% NaCl)
- Sterile water for injection
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Corn oil
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (25-27 gauge)

- Vortex mixer
- Sonicator (optional)
- Analytical balance
- Appropriate personal protective equipment (PPE)

Vehicle Formulations for Intraperitoneal Injection

Drinabant is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required to ensure its proper dissolution and administration. Two recommended vehicle formulations are provided below. The choice of vehicle may depend on the specific experimental design and institutional guidelines.

Formulation 1: DMSO/PEG300/Tween-80/Saline

- Composition:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Preparation:
 1. Weigh the required amount of **Drinabant** powder.
 2. In a sterile tube, dissolve the **Drinabant** powder in DMSO by vortexing.
 3. Add PEG300 and vortex thoroughly.
 4. Add Tween-80 and vortex until the solution is homogenous.
 5. Add the sterile saline in a stepwise manner while continuously vortexing to avoid precipitation.

6. If necessary, sonicate the solution for a few minutes to ensure complete dissolution. The final solution should be clear.

Formulation 2: DMSO/Corn Oil

- Composition:
 - 10% DMSO
 - 90% Corn Oil
- Preparation:
 1. Weigh the required amount of **Drinabant** powder.
 2. In a sterile tube, dissolve the **Drinabant** powder in DMSO by vortexing.
 3. Add the corn oil and vortex thoroughly until a homogenous suspension is formed.

Dosing and Administration

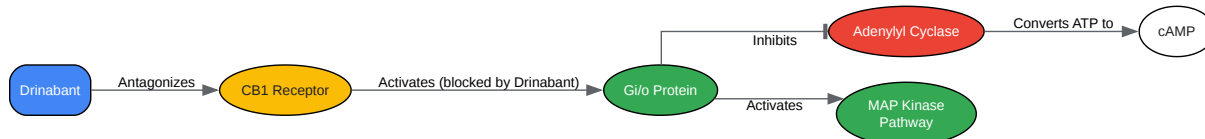
The following protocol is a general guideline for the intraperitoneal injection of **Drinabant** in rodents. All procedures should be performed in accordance with approved animal care and use protocols.

- Dose Calculation:
 - Calculate the required dose of **Drinabant** based on the animal's body weight and the desired dosage (e.g., 1, 3, or 10 mg/kg).
 - The injection volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.
- Animal Restraint:
 - Properly restrain the animal to ensure accurate and safe injection. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-handed grip or appropriate restraint devices can be used.
- Injection Procedure:

1. Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
2. Insert a sterile needle at a 15-30 degree angle into the peritoneal cavity.
3. Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
4. Slowly inject the **Drinabant** solution.
5. Withdraw the needle and return the animal to its cage.
6. Monitor the animal for any adverse reactions following the injection.

Visualizations

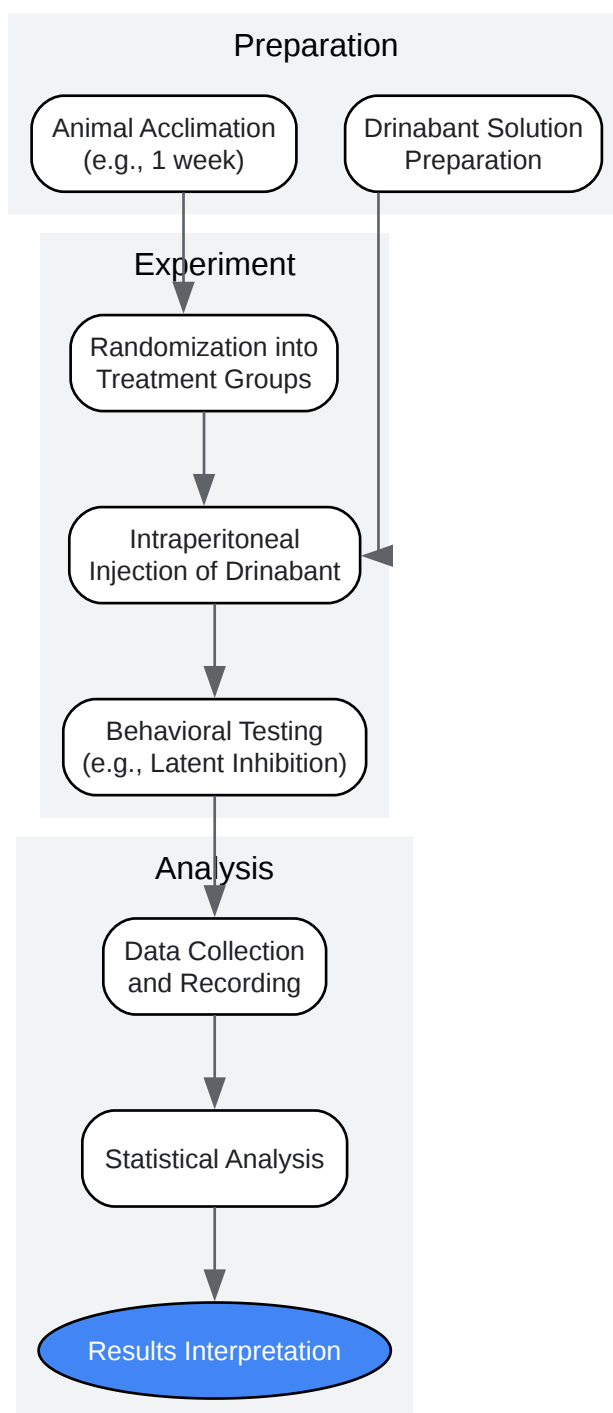
Signaling Pathway of Drinabant at the CB1 Receptor



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Caption: **Drinabant** blocks the activation of the CB1 receptor, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and activation of the MAP kinase pathway.

Experimental Workflow for a Behavioral Study with Drinabant



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Caption: A typical workflow for a behavioral study involving the intraperitoneal administration of **Drinabant** in rodents.

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